Product packaging for 5-Cyano-2-(Fmoc-amino)pyridine(Cat. No.:)

5-Cyano-2-(Fmoc-amino)pyridine

Cat. No.: B14888151
M. Wt: 341.4 g/mol
InChI Key: JOJVPSBDBBZLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-2-(Fmoc-amino)pyridine is a specialized heterocyclic building block designed for solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry . Its core value lies in enabling the site-specific incorporation of a cyanopyridine moiety into peptide chains. Once incorporated, the cyanopyridine function can participate in bioorthogonal reactions, most notably the highly selective and biocompatible condensation with 1,2-aminothiols to form stable thiazoline structures . This specific reaction is a powerful tool for peptide macrocyclisation, which can enhance the stability and biological activity of peptide-based therapeutics . Furthermore, this click-chemistry approach facilitates the selective bioconjugation of peptides to proteins or other biomolecules that have been functionalized with uniquely reactive groups like N-terminal cysteine . The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the pyridine nitrogen is fully compatible with standard Fmoc-SPPS protocols, allowing for automated synthesis and easy deprotection with piperidine . This reagent is essential for researchers developing constrained peptides, peptide-drug conjugates, and novel chemical biology probes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15N3O2 B14888151 5-Cyano-2-(Fmoc-amino)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-cyanopyridin-2-yl)carbamate

InChI

InChI=1S/C21H15N3O2/c22-11-14-9-10-20(23-12-14)24-21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19H,13H2,(H,23,24,25)

InChI Key

JOJVPSBDBBZLFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C#N

Origin of Product

United States

Synthetic Methodologies for 5 Cyano 2 Fmoc Amino Pyridine

Strategies for the Construction of the 2-Aminopyridine (B139424) Core in Related Systems.rsc.orgnih.govnih.govresearchgate.netresearchgate.netacs.orgacs.orgnih.govchemrxiv.org

The formation of the 2-aminopyridine scaffold is a foundational step in the synthesis of numerous heterocyclic compounds. researchgate.net Various strategies have been developed to construct this core, with multicomponent reactions and cyclization methodologies being particularly prominent. researchgate.netacs.orgacs.orgmdpi.com

Multicomponent Reaction Approaches for Substituted 2-Aminopyridines.researchgate.netresearchgate.netresearchgate.netmdpi.comsemanticscholar.orgmdpi.com

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of highly substituted 2-aminopyridines in a single step from readily available starting materials. researchgate.netresearchgate.netmdpi.comsemanticscholar.org These reactions often proceed under mild conditions and can be performed without a catalyst, aligning with the principles of green chemistry. researchgate.net A common MCR strategy involves the condensation of a ketone, an active methylene (B1212753) compound (like malononitrile), an aldehyde, and an ammonium (B1175870) source. mdpi.comsemanticscholar.org Another approach utilizes the reaction of enaminones, malononitrile, and a primary amine to yield 2-aminopyridine derivatives. nih.gov The versatility of MCRs allows for the introduction of various substituents onto the pyridine (B92270) ring, making it a powerful tool for generating molecular diversity. researchgate.netmdpi.com

Reactant 1Reactant 2Reactant 3Reactant 4ProductReference
AcetophenoneMalononitrileBenzaldehydeAmmonium carbonateSubstituted 2-aminopyridine mdpi.com
EnaminoneMalononitrilePrimary amineSubstituted 2-aminopyridine nih.gov
2-AminopyridineTriethyl orthoformatePrimary amine4-substituted aminopyrido[2,3-d]pyrimidine mdpi.com

Cyclization Reactions and Ring-Forming Methodologies.rsc.orgacs.orgacs.org

Cyclization reactions represent another major pathway to the 2-aminopyridine core. These methods often involve the intramolecular or intermolecular condensation of precursors containing the necessary functionalities to form the pyridine ring. For instance, the reaction of substituted 2-aminopyridines with ethyl malonate can lead to cyclized products. acs.org Similarly, reactions with alkyl acrylates and alkyl 3-halopropionates can also be employed to construct fused ring systems containing the 2-aminopyridine motif. acs.org Transition metal-catalyzed cyclization reactions have also emerged as a powerful tool for constructing N-heterocycles, including 2-aminopyridines. rsc.org These reactions often proceed via C-H activation and offer a high degree of control over the final structure. rsc.org

Regioselective Introduction of the Cyano Functionality

The introduction of a cyano group at the 5-position of the 2-aminopyridine ring requires a regioselective cyanation method. One common strategy involves the cyanation of pyridine N-oxides. nih.govchem-soc.si The reaction of a pyridine N-oxide with a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent like dimethylcarbamoyl chloride, can lead to the formation of the corresponding cyanopyridine. chem-soc.si This method has been shown to be effective for the synthesis of 2-cyano-4-amidopyridine from 4-amidopyridine N-oxide. chem-soc.si Another approach involves the direct α-cyanation of unprotected alicyclic amines using TMSCN and a ketone oxidant, which could potentially be adapted for pyridine systems. nih.govnih.gov The choice of method often depends on the specific substrate and the desired regioselectivity.

Facile and Efficient Installation of the Fmoc Protecting Group onto the Amino Moiety.nih.govtotal-synthesis.commedchemexpress.comwikipedia.org

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines due to its stability under acidic conditions and its facile removal with a mild base. total-synthesis.comwikipedia.org Its installation onto the 2-amino group of 5-cyano-2-aminopyridine is a crucial step in its utilization as a building block.

Direct Fmoc Protection Techniques utilizing Fmoc-Cl or Fmoc-OSu.total-synthesis.commedchemexpress.comwikipedia.orgyoutube.comresearchgate.netomizzur.com

The most common methods for introducing the Fmoc group involve the reaction of the amine with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.comwikipedia.org

Fmoc-Cl: This reagent is highly reactive and the protection is typically carried out under Schotten-Baumann conditions (e.g., in the presence of an aqueous base like sodium carbonate in a solvent like dioxane) or under anhydrous conditions with a base such as pyridine. total-synthesis.comresearchgate.net The reaction mechanism involves the nucleophilic attack of the amine on the chloroformate, with the base neutralizing the liberated HCl. total-synthesis.comyoutube.com

Fmoc-OSu: This reagent is often preferred due to its greater stability and the reduced formation of side products. total-synthesis.commedchemexpress.com The reaction is typically performed in the presence of a base and proceeds via nucleophilic substitution, forming a stable amide bond. medchemexpress.com Fmoc-OSu is widely used in solid-phase peptide synthesis for the protection of amino acids. omizzur.com

ReagentReaction ConditionsAdvantagesDisadvantagesReference
Fmoc-ClDioxane/aqueous sodium carbonate or Pyridine/CH2Cl2High reactivitySensitivity to moisture and heat, potential for side reactions total-synthesis.comresearchgate.net
Fmoc-OSuBase (e.g., NaHCO3 or DIEA) in a suitable solvent (e.g., DMF or acetone)Increased stability, lower side product formationMay be less reactive than Fmoc-Cl nih.govtotal-synthesis.commedchemexpress.com

Orthogonal Protection/Deprotection Strategies in Multistep Synthesis.nih.govnih.govresearchgate.netmdpi.comacs.org

In the context of a multistep synthesis, orthogonal protection strategies are essential to selectively deprotect one functional group while others remain intact. The Fmoc group is orthogonal to acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. total-synthesis.com This allows for the selective removal of the Boc group under acidic conditions without affecting the Fmoc-protected amine. Conversely, the Fmoc group can be removed with a mild base, such as piperidine (B6355638), leaving the Boc group untouched. total-synthesis.comwikipedia.org This orthogonality is crucial when synthesizing complex molecules that require sequential modifications at different sites. For instance, a molecule could have one amino group protected with Fmoc and another with a different protecting group, allowing for selective functionalization of each amine. nih.gov The use of temporary protecting groups, such as a Cu(II) complex to block a primary amine and a carboxylic acid, can also be employed to achieve selective Fmoc protection of a secondary amine. acs.org

Advanced Purification and Isolation Techniques for Complex Organic Intermediates

The purification of 5-Cyano-2-(Fmoc-amino)pyridine, a complex organic intermediate, requires techniques that can effectively separate the desired product from unreacted starting materials, reagents, and potential side-products. Given the presence of both polar (cyano and carbamate (B1207046) groups) and non-polar (Fmoc group) moieties, a combination of methods is often necessary.

Crystallization is a primary and highly effective method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is critical. For a molecule like this compound, a solvent system that allows for good solubility at elevated temperatures and poor solubility at lower temperatures would be ideal. Mixtures of polar and non-polar solvents, such as ethyl acetate (B1210297)/hexane (B92381) or dichloromethane/heptane, are often employed to achieve the desired solubility profile for recrystallization.

Column chromatography is another powerful purification technique. Due to the moderate polarity of the target compound, silica (B1680970) gel is a suitable stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), would likely provide good separation. The progress of the separation can be monitored by thin-layer chromatography (TLC).

For highly challenging purifications, preparative high-performance liquid chromatography (HPLC) can be utilized. This technique offers superior resolution compared to standard column chromatography and is particularly useful for separating closely related impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as trifluoroacetic acid (TFA), would be a suitable system.

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for structural elucidation.

¹H NMR spectroscopy would provide information about the number and environment of the protons in the molecule. The aromatic protons of the pyridine and fluorenyl groups would appear in the downfield region (typically 6.5-8.5 ppm), while the aliphatic protons of the Fmoc group would be found in the upfield region.

¹³C NMR spectroscopy would complement the ¹H NMR data by showing the signals for all unique carbon atoms in the molecule, including the characteristic signal for the cyano group (around 115-120 ppm) and the carbonyl carbon of the carbamate (around 150-155 ppm).

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy can be used to identify the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the carbamate, the C≡N stretching of the cyano group (around 2220-2240 cm⁻¹), and the C=O stretching of the carbamate (around 1700-1730 cm⁻¹).

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the compound. A reversed-phase HPLC method, as described in the purification section, can be used to separate the main compound from any impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

While specific, publicly available spectroscopic and chromatographic data for this compound is limited, the expected data based on its structure is presented in the tables below.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Data
¹H NMR Signals in the aromatic region (pyridine and fluorene (B118485) rings), signals for the CH and CH₂ groups of the Fmoc moiety.
¹³C NMR Signals for aromatic carbons, cyano carbon, carbamate carbonyl carbon, and aliphatic carbons of the Fmoc group.
Mass Spec. Molecular ion peak corresponding to the molecular weight of C₂₁H₁₅N₃O₂ (341.37 g/mol ).
IR Characteristic peaks for N-H, C≡N, and C=O functional groups.

Table 2: General Chromatographic Conditions for Purity Assessment

Parameter Condition
Technique Reversed-Phase HPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA)
Detection UV at a wavelength where the Fmoc group absorbs strongly (e.g., 254 nm or 265 nm)

Chemical Reactivity and Transformations of 5 Cyano 2 Fmoc Amino Pyridine

Reactivity Profiles of the Fmoc-Protected Amine Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine protecting group in peptide synthesis and other areas of organic chemistry. genscript.com Its stability under various conditions and, critically, its susceptibility to cleavage under specific basic conditions, allow for controlled manipulation of the amino functionality. genscript.comspringernature.com

Controlled Deprotection Studies under Basic Conditions

The removal of the Fmoc group from the 2-amino position of the pyridine (B92270) ring is a crucial step to liberate the nucleophilic amine for subsequent reactions. This deprotection is typically achieved under mild basic conditions. genscript.com The most common reagent for this transformation is a solution of piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). genscript.comspringernature.com

The mechanism of Fmoc deprotection involves the abstraction of an acidic proton from the β-carbon of the fluorene (B118485) ring by the base. springernature.com This initiates an E1cB (elimination, unimolecular, conjugate base) elimination, leading to the formation of dibenzofulvene and the free amine. springernature.com The liberated dibenzofulvene is subsequently trapped by the amine base to form a stable adduct. springernature.com

Table 1: Common Reagents and Conditions for Fmoc Deprotection

Base Solvent Concentration Typical Reaction Time
Piperidine DMF 20-50% 7-20 minutes
Piperazine (B1678402) DMF/Ethanol 10% w/v ~10 minutes
4-Methylpiperidine (B120128) DMF 20% v/v ~10 minutes
Morpholine Acetonitrile (B52724) Not specified 24 hours

This table presents a summary of common basic reagents used for Fmoc deprotection, highlighting typical solvents, concentrations, and reaction times as reported in the literature. genscript.comtotal-synthesis.comnih.govuci.edu

Studies have shown that while piperidine is a highly effective reagent, alternatives like 4-methylpiperidine and piperazine can also be employed, sometimes to minimize side reactions such as aspartimide formation in peptide synthesis. nih.gov The choice of base and reaction conditions can be optimized to ensure complete deprotection without compromising the integrity of other functional groups within the molecule. nih.gov

Amidation and Coupling Reactions of the Liberated Amine

Once the Fmoc group is removed to yield 2-amino-5-cyanopyridine (B188168), the primary amine at the 2-position becomes available for a variety of coupling reactions, most notably amidation. This transformation is fundamental in the synthesis of more complex molecules, including potential pharmaceutical agents.

The amidation of 2-aminopyridine (B139424) derivatives can be achieved through various methods. A common approach involves the reaction with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. The use of coupling agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) (e.g., BOP, PyBOP) and uronium/guanidinium (e.g., HBTU, HCTU) reagents, facilitates the formation of the amide bond under mild conditions.

Recent research has also explored Lewis acid-catalyzed direct amidation reactions, which offer a more atom-economical approach by avoiding the pre-activation of the carboxylic acid. nih.gov For instance, catalysts like tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃) and titanium(IV) isopropoxide (Ti(OiPr)₄) have proven effective in promoting the direct amidation of amino acids. nih.gov Oxidative amidation, using a catalyst and an oxidant, represents another modern strategy for C-N bond formation. researchgate.net

Formation of Derivative Structures via Amino Functionalization

The liberated 2-amino group serves as a versatile handle for the synthesis of a wide array of derivative structures. Beyond simple amidation, the amine can undergo reactions such as alkylation and serve as a nucleophile in the construction of fused heterocyclic systems. The reactivity of the amino group is influenced by the electronic properties of the pyridine ring and the electron-withdrawing cyano group at the 5-position.

The synthesis of various substituted pyridine derivatives often utilizes the reactivity of the amino group. researchgate.netnih.govscispace.com For example, multicomponent reactions involving 2-amino-3-cyanopyridine (B104079) precursors have been developed to efficiently generate complex molecular scaffolds. nih.gov These reactions often proceed in a one-pot fashion, combining multiple reactants to build intricate structures with high efficiency. nih.gov

Transformations of the Cyano Group

The cyano group at the 5-position of the pyridine ring is a valuable functional group that can be converted into other important chemical moieties, primarily carboxylic acids, amides, or aminomethyl groups. These transformations significantly expand the synthetic utility of 5-Cyano-2-(Fmoc-amino)pyridine.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of the nitrile function offers a direct route to either the corresponding carboxylic acid (picolinic acid derivative) or amide (picolinamide derivative). This transformation can be carried out under either acidic or basic conditions.

Basic hydrolysis, often employing a strong base like sodium hydroxide (B78521) in an aqueous medium, can be controlled to yield either the amide or the carboxylic acid. google.com The reaction proceeds through nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by protonation steps. Continuous processes for the hydrolysis of cyanopyridines have been developed to achieve high yields of the desired product. google.com

Table 2: Conditions for Hydrolysis of Cyanopyridines

Cyanopyridine Reagent Conditions Primary Product(s)
2-Cyanopyridine (B140075) Sodium Hydroxide / Water Continuous process, elevated temperature Picolinamide, Picolinic acid
3-Cyanopyridine Sodium Hydroxide / Water Continuous process, elevated temperature Nicotinamide, Niacin
4-Cyanopyridine Sodium Hydroxide / Water Continuous process, elevated temperature Isonicotinamide, Isonicotinic acid

This table summarizes the outcomes of the hydrolysis of various cyanopyridine isomers under basic conditions, as described in patent literature. google.com

It is important to note that for 2-cyanopyridine derivatives, excessive temperatures during hydrolysis to the carboxylic acid should be avoided to prevent potential decarboxylation. google.com

Reduction to Aminomethyl Derivatives

The cyano group can be reduced to an aminomethyl group (-CH₂NH₂), providing another key functional group for further synthetic elaboration. This reduction is typically achieved through catalytic hydrogenation. A variety of catalysts can be employed, including Raney nickel, palladium on carbon (Pd/C), and platinum-based catalysts.

The reduction of cyanopyridines, particularly those with a halogen substituent, has been a subject of study. For instance, the catalytic reduction of a cyanopyridine with a chlorine atom in the α-position can be carried out in a non-aqueous system in the presence of a tertiary amine to yield the corresponding aminomethylpyridine. google.com The choice of catalyst, solvent, and reaction conditions is crucial to achieve high selectivity and yield, while avoiding side reactions such as hydrodehalogenation if other sensitive groups are present.

The resulting aminomethylpyridine derivatives are valuable intermediates in their own right, serving as building blocks for agrochemicals and pharmaceuticals.

Nucleophilic Additions and Cycloaddition Reactions at the Nitrile

The nitrile group in this compound, while generally less reactive than a carbonyl group, can undergo nucleophilic additions under specific conditions. The electron-withdrawing nature of the adjacent pyridine ring enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by strong nucleophiles.

Recent studies have shown that 2-cyanopyridine derivatives can react with thiol nucleophiles, such as the amino acid cysteine, to form a thioimidate intermediate. nih.gov This intermediate can then undergo intramolecular cyclization. nih.gov While this specific reaction has been demonstrated on related systems, it highlights the potential for the cyano group in this compound to participate in similar transformations. The presence of the Fmoc-amino group at the 2-position may influence the rate and outcome of such reactions through its electronic and steric effects.

The nitrile functionality can also, in principle, participate in cycloaddition reactions. For instance, the [3+2] cycloaddition of azides with nitriles is a known method for the synthesis of tetrazoles. Although direct examples with this compound are not prevalent in the literature, the electronic nature of the cyanopyridine system could influence its dienophilic or dipolarophilic character. The successful [2+2] cycloaddition of a cyclic iminoborane with ethene underscores the potential for strained or activated systems to undergo such reactions. nih.gov

Reactant Conditions Product Type Reference
Thiol (e.g., Cysteine)Aqueous, mild conditionsThioimidate, Thiazoline nih.gov
AzideHeat or catalysisTetrazoleGeneral Reaction
DieneHigh temperature/pressurePyridine derivativeGeneral Reaction

Reactivity of the Pyridine Nitrogen and Ring System

The pyridine nitrogen, with its lone pair of electrons, and the aromatic ring system itself are key sites of reactivity in this compound.

N-Alkylation and Quaternization Reactions

In a related context, the N-alkylation of Fmoc-protected amino acids has been achieved using alkyl halides in the presence of a mild base like 4 Å molecular sieves. nih.gov This suggests that under certain conditions, the amide nitrogen of the Fmoc group could also be a site of alkylation, leading to a potential chemoselectivity issue between the pyridine nitrogen and the protected amino group.

Reagent Potential Product Influencing Factors
Alkyl Halide (e.g., CH₃I)N-alkylpyridinium saltElectronic effects of substituents, steric hindrance
Alkyl Halide / BaseN-alkyl-Fmoc-amino-pyridineBasicity of the reaction medium, nature of the base

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the ring nitrogen. Any EAS reaction would likely occur at the positions less deactivated by the nitrogen, with the directing effects of the existing substituents playing a crucial role. The Fmoc-amino group is an ortho-, para-director, while the cyano group is a meta-director. The interplay of these directing effects on the already electron-deficient ring makes predicting the outcome of EAS reactions complex.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen. wikipedia.org In this compound, the 2- and 6-positions are ortho to the nitrogen, and the 4-position is para. The presence of the strongly electron-withdrawing cyano group at the 5-position further activates the ring for nucleophilic attack. While the Fmoc-amino group at the 2-position is a potential leaving group, its displacement would require harsh conditions. More likely, a nucleophile could attack at the 4- or 6-positions if a suitable leaving group were present at one of these sites. The direct displacement of a hydride ion is also a possibility under certain oxidative conditions.

Reaction Type Predicted Reactivity Key Influencing Factors
Electrophilic Aromatic Substitution (EAS)Generally disfavoredDeactivating effect of pyridine nitrogen and cyano group
Nucleophilic Aromatic Substitution (SNAr)Favored, especially at C4 and C6Activating effect of pyridine nitrogen and cyano group

Chemoselective Transformations in the Presence of Multiple Functional Groups

The presence of three distinct reactive sites in this compound—the nitrile, the protected amine, and the pyridine ring—presents both a challenge and an opportunity for chemoselective transformations. The ability to selectively modify one functional group while leaving the others intact is crucial for the efficient use of this compound as a building block in organic synthesis.

Selective Reduction: The chemoselective reduction of the cyano group in the presence of the pyridine ring and the Fmoc protecting group is a key potential transformation. While strong reducing agents like lithium aluminum hydride would likely reduce both the nitrile and the pyridine ring, milder, more selective reagents could potentially target the cyano group. For instance, catalytic hydrogenation under controlled conditions might allow for the reduction of the nitrile to an aminomethyl group without affecting the pyridine ring or the Fmoc group. A chemoselective reductive tautomerization of α-cyanoacetates has been achieved using DIBAL-H, suggesting that specific reagents can target the cyano group in the presence of other functionalities. scispace.com

Selective Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid or an amide is another important transformation. This can typically be achieved under acidic or basic conditions. However, the Fmoc protecting group is base-labile, meaning that basic hydrolysis of the nitrile would likely also lead to the deprotection of the amino group. Acidic hydrolysis, on the other hand, could potentially be achieved selectively, as the Fmoc group is relatively stable to acid.

Organometallic Reactions: The reaction of the cyano group with organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of ketones after hydrolysis of the intermediate imine. The chemoselectivity of such a reaction would depend on the reactivity of the organometallic reagent towards the pyridine ring.

The following table summarizes the potential for chemoselective transformations on this compound:

Transformation Reagent/Condition Target Functional Group Potential for Selectivity
ReductionCatalytic Hydrogenation (controlled)NitrileHigh
HydrolysisAcidic (e.g., HCl)NitrileModerate to High
HydrolysisBasic (e.g., NaOH)Nitrile and Fmoc-aminoLow (deprotection likely)
Organometallic AdditionGrignard ReagentNitrileDependent on reagent and conditions
N-AlkylationAlkyl Halide / Mild BasePyridine NitrogenModerate (potential for amide alkylation)

Applications of 5 Cyano 2 Fmoc Amino Pyridine As a Synthetic Building Block

Integration into Peptide and Peptidomimetic Architectures

The design of 5-Cyano-2-(Fmoc-amino)pyridine, particularly with its Fmoc-protected amine, makes it highly suitable for inclusion in peptide synthesis protocols. The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain.

In the field of chemical biology, the incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy to enhance their properties, such as stability, bioavailability, and receptor-binding affinity. nih.govnih.govfrontiersin.org this compound can be used as a surrogate for natural amino acids, introducing a rigid, aromatic pyridine (B92270) core into the peptide backbone. This modification can enforce specific conformations and introduce novel interaction points. The general strategy for Fmoc-based synthesis involves attaching the initial Fmoc-protected amino acid to a solid support resin. peptide2.com The Fmoc group is then removed with a weak base, typically piperidine (B6355638), to expose a free amine, which is then coupled to the next activated Fmoc-amino acid in the sequence. peptide2.com this compound can be incorporated into this cycle, acting as a unique, non-natural building block. researchgate.net

The table below outlines the general steps for incorporating a building block like this compound in Fmoc-SPPS.

Table 1: Generalized Steps for Fmoc-SPPS Incorporation

Step Description Reagents
1. Resin Loading The first amino acid is attached to a solid support resin. Fmoc-amino acid, Coupling agents (e.g., DIC/HOBt), Resin (e.g., Wang, Rink Amide)
2. Deprotection The Fmoc protecting group is removed from the N-terminus. 20-40% Piperidine in DMF
3. Coupling The next Fmoc-protected amino acid (or surrogate) is coupled. Fmoc-amino acid (or this compound), Activation agents (e.g., HBTU, HATU)
4. Repetition Steps 2 and 3 are repeated to elongate the peptide chain. N/A

| 5. Cleavage | The completed peptide is cleaved from the resin and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA), Scavengers (e.g., water, triisopropylsilane) |

This table presents a generalized protocol for solid-phase peptide synthesis.

The rigid structure of the pyridine ring makes this compound an excellent scaffold for developing constrained peptidomimetics. By incorporating this unit, chemists can create peptides with reduced conformational flexibility. This rigidity can lock the peptide into a bioactive conformation, leading to higher potency and selectivity for its target. Furthermore, the cyano group offers a versatile chemical handle for further modifications, such as cyclization or the attachment of other functional molecules, allowing for the creation of complex, three-dimensional structures.

Role in the Divergent Synthesis of Complex Heterocyclic Systems

The true synthetic power of this compound, or more fundamentally its deprotected precursor 2-amino-5-cyanopyridine (B188168), lies in its ability to serve as a starting material for a wide array of heterocyclic compounds. The ortho-relationship of the amino and cyano groups on the pyridine ring is a classic precursor motif for building fused-ring systems.

The 2-amino-5-cyanopyridine scaffold is a key intermediate for the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with significant pharmacological importance. nih.gov These compounds are often investigated as kinase inhibitors and for other therapeutic applications. rsc.orgnih.gov The synthesis typically involves the cyclocondensation of the 2-aminopyridine (B139424) moiety with a suitable one-carbon or multi-carbon electrophile. For example, reaction with formic acid or formamide (B127407) can close the pyrimidine (B1678525) ring to yield the pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov The cyano group can either be a spectator or participate directly in the cyclization, depending on the reaction conditions and reagents.

Table 2: Examples of Reagents for Pyrido[2,3-d]pyrimidine Synthesis from 2-Amino-3-cyanopyridine (B104079) Analogs

Reagent Resulting Substructure on Pyrimidine Ring Reference
Formic Acid / H₂SO₄ Unsubstituted at position 4 (oxo) nih.gov
Acetic Anhydride 2-Methyl substituted nih.gov
Guanidine Nitrate 2,4-Diamino substituted nih.gov

This table illustrates common cyclization partners for constructing the pyrimidine ring fused to a pyridine core.

The reactivity of the 2-amino-5-cyanopyridine structure extends beyond the synthesis of pyrido[2,3-d]pyrimidines. Annulation, the process of building a new ring onto an existing one, can be achieved using a variety of synthetic strategies. nih.gov For instance, multicomponent reactions involving the 2-amino-5-cyanopyridine core, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of complex, highly substituted pyridine derivatives. mdpi.com The cyano group is a key synthon in these transformations, often participating in cyclization cascades to form diverse heterocyclic frameworks. researchgate.net Research has shown that related aminopyridine derivatives can be used to construct various fused systems, such as pyrazolo[3,4-b]pyridines and spiro[indole-3,4′-pyridine] derivatives, highlighting the versatility of this chemical motif. nih.govbeilstein-journals.org

Precursor for the Development of Advanced Functional Molecules and Organic Materials

Beyond its use in peptide and heterocyclic synthesis, the 5-cyano-2-aminopyridine framework is a building block for advanced functional molecules and materials. chemimpex.com The inherent electronic properties of the pyridine ring, combined with the electron-withdrawing nature of the cyano group, make it a useful component in materials science. Derivatives of cyanopyridine are used as intermediates in the synthesis of agrochemicals, such as pesticides and herbicides, and in the development of polymers and resins. chemimpex.com In medicinal chemistry, this scaffold is a fundamental component in the design of novel therapeutic agents, including kinase inhibitors for cancer therapy and compounds with antiviral or anti-inflammatory properties. wipo.int The ability to functionalize the molecule at multiple sites allows for the fine-tuning of its electronic and physical properties for specific applications.

Computational and Mechanistic Studies of 5 Cyano 2 Fmoc Amino Pyridine

Quantum Chemical Calculations on Molecular Structure and Conformational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational landscape of 5-Cyano-2-(Fmoc-amino)pyridine. These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's geometry.

The core of the molecule consists of a pyridine (B92270) ring substituted with a cyano group at the 5-position and an Fmoc-protected amino group at the 2-position. The pyridine ring is expected to be largely planar. The exocyclic C-C bond connecting the cyano group and the C-N bond of the amino group lie in the plane of the pyridine ring.

Table 1: Predicted Geometric Parameters for the Aminopyridine Core of this compound based on DFT Calculations of Related Aminopyridines

Parameter Predicted Value
C-C (ring) 1.38 - 1.40 Å
C-N (ring) 1.33 - 1.34 Å ijret.org
C-CN ~1.45 Å
C≡N ~1.15 Å
C-N (amino) ~1.38 Å ijret.org
N-H (amino) ~1.00 Å ijret.org
∠C-N-C (ring) ~117°
∠N-C-C (ring) ~123°
∠C-C-C (ring) ~118°
∠C-C-CN ~120°

Theoretical Investigations into Reaction Mechanisms and Transition States

Theoretical studies are crucial for understanding the reaction mechanisms involving this compound. These investigations can map out potential energy surfaces for various reactions, identifying intermediates, transition states, and activation barriers.

The reactivity of the pyridine ring is influenced by both the electron-withdrawing cyano group and the electron-donating amino group (though the latter's effect is modulated by the bulky Fmoc group). The cyano group at the 5-position makes the pyridine ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the cyano group. Conversely, the amino group at the 2-position can direct electrophilic substitution. Theoretical studies on the reaction of pyridine with radicals like CN have shown that addition reactions are generally favored. frontiersin.org

A key reaction mechanism for this molecule is the deprotection of the amino group, which involves the removal of the Fmoc group. This process is typically base-catalyzed. total-synthesis.comwikipedia.org Computational studies can model the step-by-step mechanism of Fmoc cleavage, starting with the abstraction of the acidic proton on the fluorenyl ring by a base, followed by the elimination of dibenzofulvene and the release of the free amine.

Furthermore, reactions involving the cyano group, such as hydrolysis or reduction, can be theoretically investigated to determine the most likely pathways and reaction conditions.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Synthetic Transformations

Computational chemistry allows for the prediction of reactivity, regioselectivity, and stereoselectivity in synthetic transformations involving this compound. By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), chemists can predict how it will behave in a reaction.

The calculated HOMO-LUMO gap for related aminopyridines is relatively low, suggesting high chemical reactivity. ijret.org The locations of the HOMO and LUMO can indicate the sites for electrophilic and nucleophilic attack, respectively. For instance, the nitrogen atom of the pyridine ring and the amino group are expected to be nucleophilic centers, while the carbon atoms of the pyridine ring and the cyano carbon are potential electrophilic sites.

The regioselectivity of reactions, such as electrophilic aromatic substitution, will be governed by the combined directing effects of the cyano and Fmoc-amino groups. Computational models can predict the most favorable positions for substitution by calculating the energies of the possible intermediates.

Stereoselectivity in reactions will be heavily influenced by the steric hindrance imposed by the large Fmoc group. This bulky protecting group can block one face of the molecule, directing incoming reagents to the less hindered face. Conformational analysis helps in understanding the spatial arrangement of the Fmoc group and predicting the stereochemical outcome of reactions.

Ligand Design and Chelation Studies Involving the Pyridine Nitrogen and Cyano Group

The presence of both a pyridine nitrogen and a cyano group suggests that this compound could function as a bidentate or bridging ligand in coordination complexes. The pyridine nitrogen is a well-known coordination site for a wide variety of metal ions. ekb.egtubitak.gov.tr The nitrogen atom of the cyano group can also coordinate to metal centers, often leading to the formation of polynuclear complexes or coordination polymers.

Theoretical investigations into the electronic structure of the potential complexes can provide insights into their stability and reactivity. For instance, the thermodynamic stability of complexes with various metal ions can be calculated and compared. researchgate.net Such studies are valuable in the rational design of new ligands for specific applications, such as catalysis or materials science. The interplay between the electronic effects of the cyano group and the steric demands of the Fmoc group makes this compound an interesting candidate for the design of novel ligands with tailored properties.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes for the Compound

The principles of green chemistry are increasingly influencing the synthesis of complex molecules, and 5-Cyano-2-(Fmoc-amino)pyridine is no exception. Future research will likely prioritize the development of more environmentally benign and sustainable methods for its production. Key areas of focus will include the use of safer solvents, the reduction of waste, and the improvement of energy efficiency.

One promising avenue is the exploration of biocatalysis. The use of enzymes to catalyze specific steps in the synthesis could lead to milder reaction conditions and higher selectivity, thereby reducing the need for protecting groups and minimizing byproduct formation. Additionally, the development of catalytic systems that utilize earth-abundant metals instead of precious metals like palladium is a significant goal.

Researchers are also investigating the use of alternative energy sources, such as microwave irradiation and sonication, to accelerate reaction times and reduce energy consumption. The overarching aim is to develop synthetic protocols that are not only efficient and high-yielding but also have a minimal environmental footprint.

Exploration of Novel Catalytic Systems for its Synthesis and Transformations

The synthesis and functionalization of this compound heavily rely on catalytic processes. A major thrust of future research will be the discovery and implementation of novel catalytic systems that offer enhanced efficiency, selectivity, and substrate scope. This includes the development of advanced palladium-based catalysts with tailored ligands that can facilitate challenging cross-coupling reactions at low catalyst loadings.

Beyond palladium, there is a growing interest in the use of other transition metals like copper, nickel, and iron, which are more abundant and less expensive. These metals can offer unique reactivity profiles and may enable transformations that are not possible with traditional catalysts. For instance, the development of novel copper-catalyzed cyanation reactions could provide a more sustainable alternative to traditional methods.

Organocatalysis, which utilizes small organic molecules as catalysts, is another rapidly expanding field with potential applications in the synthesis of this compound. Organocatalysts can offer excellent stereoselectivity and are often less sensitive to air and moisture, simplifying reaction setups.

Integration into Automated Flow Chemistry and Continuous Synthesis Platforms

The paradigm of chemical synthesis is gradually shifting from traditional batch processes to continuous flow chemistry. This technology offers numerous advantages, including improved safety, better process control, and the potential for seamless scale-up. The integration of the synthesis of this compound into automated flow platforms is a logical next step.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. The small reaction volumes in flow reactors also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. Furthermore, the automation of these systems can enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of related compounds.

The development of robust and scalable flow chemistry protocols for the synthesis of this compound and its derivatives will be a key enabler for its broader application in both academic and industrial research.

Design of Next-Generation Analogues for Specific Research Applications

The structural motif of this compound makes it an excellent scaffold for the design of next-generation analogues with tailored properties for specific research applications. By systematically modifying the pyridine (B92270) ring and the cyano and amino functionalities, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of the molecule.

For example, the introduction of different substituents on the pyridine ring can modulate the compound's biological activity or its photophysical properties for use as a fluorescent probe. The cyano group can be transformed into other functional groups, such as amides or tetrazoles, to explore new chemical space and create molecules with novel functions.

The design of these analogues will be guided by computational modeling and structure-activity relationship (SAR) studies. This rational design approach will accelerate the discovery of new molecules with enhanced performance in areas such as medicinal chemistry, materials science, and chemical biology.

Q & A

Q. What are the standard protocols for synthesizing 5-Cyano-2-(Fmoc-amino)pyridine in solid-phase peptide synthesis (SPPS)?

The synthesis typically involves coupling Fmoc-protected amino acids to resin-bound peptides. For this compound, use:

  • Reagents : Fmoc-amino acid (5 eq.), coupling agents like MSNT (1-methylsulfonyl-1H-benzotriazole) and Melm (N-methylimidazole) in dry DCM/DMF (1:1) .
  • Procedure : Add the Fmoc-amino acid derivative to resin pre-swollen in DCM. Stir gently for 18 hours under inert conditions. Monitor coupling efficiency via Kaiser test or LC-MS .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Store at -20°C in a desiccator under argon to prevent moisture absorption and Fmoc-group cleavage.
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis. Avoid prolonged exposure to basic conditions (e.g., DBU, piperidine) until intentional deprotection .

Q. What analytical methods are recommended for characterizing this compound?

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Structural Confirmation : LC-MS (ESI+) for molecular ion detection and FT-IR to verify cyano (C≡N) stretch (~2200 cm⁻¹) .

Advanced Research Questions

Q. How does the cyano group influence the reactivity of this compound in peptide synthesis?

The electron-withdrawing cyano group enhances electrophilicity at the pyridine ring, potentially accelerating coupling reactions. However, it may reduce solubility in polar solvents, requiring optimized solvent systems (e.g., DMF with 0.1% Oxyma additive) to prevent aggregation .

Q. What experimental strategies address low coupling efficiency when using this compound in SPPS?

  • Optimization Table :

    ParameterAdjustmentImpactReference
    EquivalentsIncrease Fmoc-amino acid to 10 eq.Enhances reaction kinetics
    SolventReplace DCM with NMPImproves solubility of cyano derivatives
    ActivationUse HATU/DIPEAReduces steric hindrance

Q. Can this compound be repurposed for non-peptide applications, such as materials science?

Yes. The Fmoc group’s π-conjugation and the cyano group’s electron-deficient nature make it suitable for:

  • Surface Passivation : In perovskite solar cells, Fmoc-modified compounds stabilize interfaces by passivating defects .
  • Coordination Chemistry : The pyridine nitrogen and cyano group can act as ligands for transition metals (e.g., Ru or Pd catalysts) .

Q. How do researchers resolve contradictions in deprotection kinetics under different conditions?

  • Deprotection Comparison :

    BaseTime (min)Efficiency (%)Side Reactions
    20% Piperidine/DMF1598%Minimal
    2% DBU/DMF3095%Risk of cyano hydrolysis

Use piperidine for standard workflows. For acid-sensitive sequences, DBU is acceptable but requires rigorous moisture control .

Q. What are the critical considerations for scaling up synthesis of this compound?

  • Safety : Ensure proper ventilation due to DCM volatility.
  • Yield : Switch from batch to flow chemistry for consistent mixing and reduced side products.
  • Cost : Substitute MSNT with cheaper alternatives like HOBt, but validate purity post-synthesis .

Methodological Notes

  • Contradictions : and highlight differing deprotection efficiencies between DBU and piperidine. Prioritize empirical validation for specific sequences.
  • Interdisciplinary Links : The compound’s dual functionality (Fmoc and cyano) bridges peptide chemistry and materials science, as seen in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.